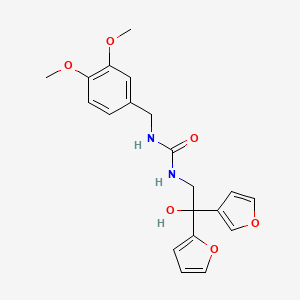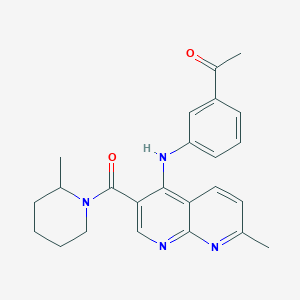
(3,4-Difluorophenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-Difluorophenyl)(phenyl)methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular formula of “(3,4-Difluorophenyl)(phenyl)methanol” is C13H10F2O . The average mass is 220.215 Da and the monoisotopic mass is 220.069977 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Difluorophenyl)(phenyl)methanol” are not well-documented .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]thiazine and Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, which include compounds like (3,4-Difluorophenyl)(phenyl)methanol, are used in the aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process features good yields, high selectivity, and low catalyst loading (Reddy et al., 2012).
- Stabilization of Palladium Nanoparticles : Palladium(0) nanoparticles, stabilized by 1,5-bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one, are efficient in Suzuki cross-couplings and Heck reactions. These nanoparticles are soluble in perfluorinated solvents and recoverable, with (3,4-Difluorophenyl)(phenyl)methanol playing a potential role in this process (Moreno-Mañas et al., 2001).
Materials Science and Engineering
- Polymer Solar Cells : The efficiency of polymer solar cells, specifically thieno[3,4-b]-thiophene/benzodithiophene:[6,6]-phenyl C71-butyric acid methyl ester (PTB7:PC70 BM) solar cells, can be significantly enhanced by methanol treatment. The treatment improves charge transport and extraction, and reduces charge recombination, which is relevant for compounds like (3,4-Difluorophenyl)(phenyl)methanol (Zhou et al., 2013).
- High Fluorescence Intensity Poly(aryl ether ketone)s : Novel monomers containing tetraphenylethylene-(2,6-difluorophenyl)(4-(3-(4-1,2,2-triphenyl vinyl)phenoxy)propyl)phenyl)methanone, closely related to (3,4-Difluorophenyl)(phenyl)methanol, were used in preparing poly(aryl ether ketone) copolymers. These copolymers exhibit high fluorescence intensity in solid and water/THF mixtures, and retain this intensity even at elevated temperatures (Li et al., 2016).
Biomedical and Pharmacological Research
- Resolution of 3-Phenyl-2H-azirine-2-methanol : A primary alcohol, 3-phenyl-2H-azirine-2-methanol, was resolved efficiently using lipase immobilized on porous ceramic and vinyl butanoate in ether. This process is highly efficient and relevant for the synthesis of compounds similar to (3,4-Difluorophenyl)(phenyl)methanol (Sakai et al., 2003).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMBBGRVWVVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(phenyl)methanol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
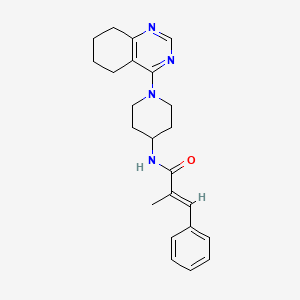
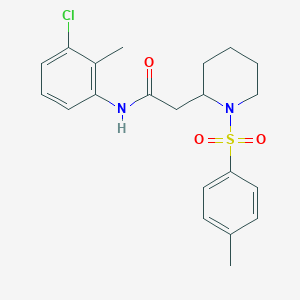
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
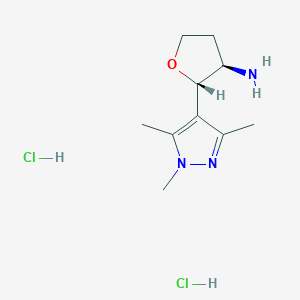
![[4-[[3-(3-Fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2519708.png)
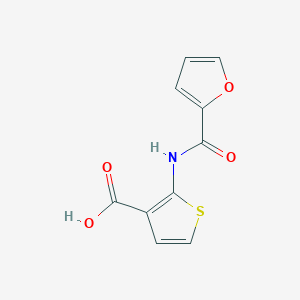
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
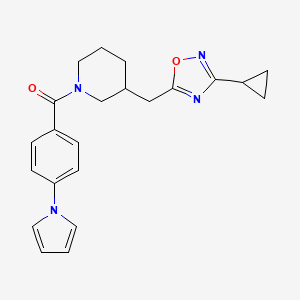
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
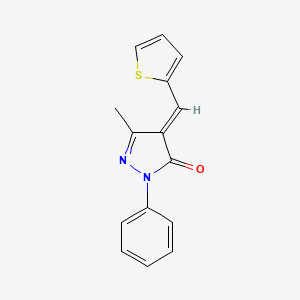
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
